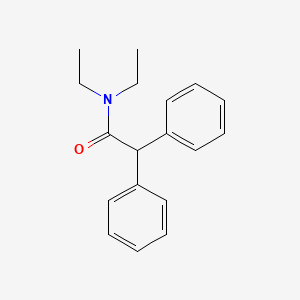![molecular formula C21H23ClN2O3 B5003203 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003203.png)
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has been the subject of significant scientific research. It is commonly referred to as CP-55940 and is a synthetic compound that acts as a cannabinoid receptor agonist. CP-55940 is a potent compound that has been studied for its potential use in pain management, cancer treatment, and other medical applications.
作用机制
CP-55940 acts as a cannabinoid receptor agonist, specifically targeting the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, CP-55940 can modulate these processes and produce a variety of effects.
Biochemical and Physiological Effects:
CP-55940 has a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and immunomodulation. It has been shown to reduce pain sensation in animal models of acute and chronic pain, making it a potential candidate for the treatment of chronic pain conditions. CP-55940 has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory conditions. Additionally, it has been shown to modulate immune function, potentially making it a candidate for the treatment of autoimmune disorders.
实验室实验的优点和局限性
CP-55940 has several advantages and limitations for lab experiments. One advantage is its potency, as it is a highly potent compound that can produce significant effects at low concentrations. Additionally, it has been extensively studied, and there is a significant body of literature on its effects and mechanisms of action. However, one limitation is its complexity, as the synthesis of CP-55940 is a complex process that requires expertise in organic chemistry. Additionally, its potency can also be a limitation, as it can be difficult to control the dose and produce consistent results.
未来方向
There are several future directions for the study of CP-55940. One potential direction is the development of new analogs and derivatives of CP-55940 that may have improved efficacy or reduced side effects. Additionally, further research is needed to fully understand the mechanisms of action of CP-55940 and its effects on the endocannabinoid system. Finally, clinical trials are needed to determine the safety and efficacy of CP-55940 in humans, particularly for the treatment of chronic pain and cancer.
合成方法
The synthesis of CP-55940 involves several steps, including the reaction of 4-chlorobenzyl cyanide with 4-propoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2-amino-1-(4-propoxyphenyl)butane to form the final product. The synthesis of CP-55940 is a complex process that requires expertise in organic chemistry.
科学研究应用
CP-55940 has been the subject of significant scientific research due to its potential use in medical applications. It has been studied for its potential use in pain management, cancer treatment, and other medical applications. CP-55940 has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. It has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor effects in preclinical studies.
属性
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-2-13-27-18-9-7-17(8-10-18)24-20(25)14-19(21(24)26)23-12-11-15-3-5-16(22)6-4-15/h3-10,19,23H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSBRBZEOAYPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5003122.png)
![{4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5003127.png)

![3-[4-(1-piperidinylsulfonyl)phenoxy]benzoic acid](/img/structure/B5003135.png)
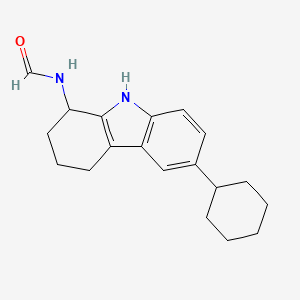
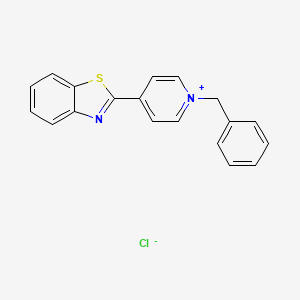
![1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one](/img/structure/B5003158.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5003164.png)
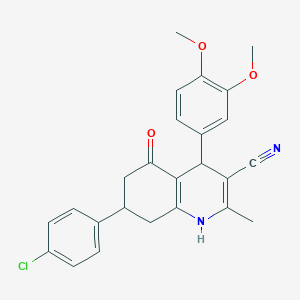
![N-[(1-methyl-4-piperidinyl)methyl]-3-phenyl-N-(2-phenylethyl)propanamide](/img/structure/B5003197.png)
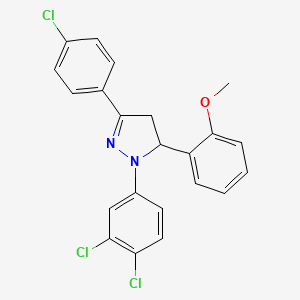
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5003212.png)
